molecular formula C12H12N2O3 B2794507 4,5-Dihydro-6-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)pyridazin-3(2H)-one CAS No. 54557-89-0

4,5-Dihydro-6-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)pyridazin-3(2H)-one

Numéro de catalogue B2794507
Numéro CAS: 54557-89-0
Poids moléculaire: 232.239
Clé InChI: DDNPQMYGARBOJB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4,5-Dihydro-6-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)pyridazin-3(2H)-one, also known as 4,5-DHP, is a heterocyclic compound that has been studied for its potential applications in various scientific fields. 4,5-DHP is a member of the pyridazinone class of compounds, which are known for their unique structures and properties. 4,5-DHP has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral activities. In addition, 4,5-DHP has been studied for its potential applications in drug design and development, as well as its use in the synthesis of novel materials.

Applications De Recherche Scientifique

Inhibitors of B-Raf Kinase

Compounds similar to "4,5-Dihydro-6-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)pyridazin-3(2H)-one" have been synthesized and evaluated for their potential as inhibitors of B-Raf kinase, a protein implicated in cell growth and cancer development. For example, novel 2,3-dihydrobenzo[b][1,4]dioxin-containing 4,5-dihydro-1H-pyrazole derivatives were developed, demonstrating potent B-Raf inhibitory and anti-proliferation activities against human melanoma cell lines. These findings suggest a promising avenue for the development of new cancer therapeutics (Yang et al., 2012).

Synthesis under Microwave Irradiation

The synthesis of pyridine derivatives, which possess diverse biological activities, has been enhanced by microwave irradiation techniques. This approach facilitates chemical transformations, offering high purity yields and rapid synthesis. Such methodologies are particularly relevant for the development of pharmaceutical agents, including those with anti-tumor and antibacterial properties (Ashok et al., 2006).

Cardioactive Agents Development

A specific moiety, closely related to the "this compound," has been identified as crucial for the development of cardio-active pyridazinone derivatives. These compounds have been either used clinically or tested in trials for their potential to treat heart conditions. The research highlights the significance of such structural components in creating effective treatments for cardiovascular diseases (Imran & Abida, 2016).

Antimicrobial and Antioxidant Activities

Isoxazole derivatives containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety have been synthesized and demonstrated significant antimicrobial and antioxidant activities. This research opens up new possibilities for the development of drugs targeting microbial infections and oxidative stress-related diseases (Pothuri et al., 2020).

Molecular Docking and Enzyme Inhibition

The synthesized compounds, incorporating structures related to "this compound," have been subject to molecular docking studies to assess their potential as enzyme inhibitors. These studies contribute to understanding the molecular basis of their biological activities and can guide the design of more effective therapeutic agents (Abbasi et al., 2016).

Propriétés

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5-dihydro-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c15-12-4-2-9(13-14-12)8-1-3-10-11(7-8)17-6-5-16-10/h1,3,7H,2,4-6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNPQMYGARBOJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NN=C1C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.